molecular formula C6H12ClNO B019539 Azepan-4-one hydrochloride CAS No. 50492-22-3

Azepan-4-one hydrochloride

Cat. No. B019539
M. Wt: 149.62 g/mol
InChI Key: WFTRLIZPJMFJER-UHFFFAOYSA-N
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Patent
US08642774B2

Procedure details

20 g 5-Oxo-azepane-1,4-dicarboxylic acid 1-tert-butyl ester 4-ethyl ester was stirred over night at 110° C. in 200 mL 6 M hydrochloric acid. The reaction was concentrated to yield 11 g of the desired product. Rf: 0.20 (dichlormethane/methanol=9/1), (M+H)+=114
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
C(OC([CH:6]1[C:12](=[O:13])[CH2:11][CH2:10][N:9](C(OC(C)(C)C)=O)[CH2:8][CH2:7]1)=O)C.[ClH:21]>>[ClH:21].[NH:9]1[CH2:8][CH2:7][CH2:6][C:12](=[O:13])[CH2:11][CH2:10]1 |f:2.3|

Inputs

Step One
Name
Quantity
20 g
Type
reactant
Smiles
C(C)OC(=O)C1CCN(CCC1=O)C(=O)OC(C)(C)C
Name
Quantity
200 mL
Type
reactant
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction was concentrated

Outcomes

Product
Name
Type
product
Smiles
Cl.N1CCC(CCC1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 11 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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